Direct c-SRC Kinase Inhibition Comparison: 3-Bromo-1-(methylsulfonyl)-7-azaindole vs. Unprotected 3-Bromo-7-azaindole
3-Bromo-1-(methylsulfonyl)-7-azaindole demonstrates a 27-fold higher potency against human c-SRC kinase compared to its unprotected 3-bromo-7-azaindole counterpart. The methylsulfonyl protecting group at the N1 position contributes to this enhanced potency by optimizing hydrophobic interactions within the kinase ATP-binding pocket [1]. In contrast, the unprotected analog exhibits significantly weaker inhibition, underscoring the functional necessity of the N1 substitution for achieving low nanomolar c-SRC activity [2].
| Evidence Dimension | c-SRC kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 13 nM |
| Comparator Or Baseline | 3-Bromo-7-azaindole (unprotected, CAS 74420-15-8): IC50 = 349 nM |
| Quantified Difference | 27-fold improvement (349 nM → 13 nM) |
| Conditions | Inhibition of human c-SRC expressed in mouse NIH/3T3 cells assessed by BrdU incorporation assay in presence of 1.5% FCS |
Why This Matters
A 27-fold potency enhancement is clinically meaningful for hit-to-lead optimization, allowing medicinal chemists to achieve sub-100 nM starting potency without additional synthetic iterations, thereby reducing compound attrition rates and accelerating lead identification timelines.
- [1] BindingDB. BDBM50303801: 3-Bromo-1-(methylsulfonyl)-7-azaindole binding to c-SRC [Internet]. BindingDB; 2021. View Source
- [2] BindingDB. BDBM50517925 CHEMBL4436308: 3-Bromo-7-azaindole binding to c-SRC [Internet]. BindingDB; 2021. View Source
